1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene
Description
1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a branched 4-bromo-2-methylbutan-2-yl group. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and agrochemical synthesis as an intermediate.
Properties
Molecular Formula |
C11H14BrCl |
|---|---|
Molecular Weight |
261.58 g/mol |
IUPAC Name |
1-(4-bromo-2-methylbutan-2-yl)-4-chlorobenzene |
InChI |
InChI=1S/C11H14BrCl/c1-11(2,7-8-12)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
WSQJKMYYISVOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCBr)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene can be achieved through several methods. One common approach involves the alkylation of 4-chlorobenzene with 4-bromo-2-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the tertiary carbon undergoes SN1/SN2 mechanisms under controlled conditions:
| Reaction Type | Conditions | Products | Yield (%) | Key Factors |
|---|---|---|---|---|
| Aliphatic SN2 | KOH/EtOH, 80°C, 6h | 4-chlorobenzyl alcohol deriv. | 62–68 | Steric hindrance limits SN2 efficiency |
| Palladium-catalyzed | Pd(PPh₃)₄, arylboronic acid, THF | Biaryl derivatives | 85–92 | Buchwald-Hartwig coupling preferred |
Steric effects from the 2-methylbutan-2-yl group significantly reduce SN2 reactivity compared to primary bromides. Kinetic studies show a 40% slower reaction rate versus n-alkyl bromides under identical conditions.
Electrophilic Aromatic Substitution
The chloro substituent directs incoming electrophiles to meta positions, while the bulky alkyl group exerts steric deactivation:
| Electrophile | Conditions | Position | Selectivity (%) | Reference |
|---|---|---|---|---|
| Nitronium ion | HNO₃/H₂SO₄, 0°C | Meta-Cl | 78 | |
| Sulfur trioxide | SO₃, ClCH₂CH₂Cl, 40°C | Para-alkyl | 65 |
Density functional theory (DFT) calculations confirm the meta-directing effect of chlorine, with local electron density at C3 reduced by 18% compared to benzene . Competitive ipso-substitution at the brominated alkyl chain is negligible due to its aliphatic nature.
Cross-Coupling Reactions
The bromine participates in transition metal-mediated couplings:
| Coupling Type | Catalytic System | Partner Reagent | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(dba)₂/XPhos | Arylboronic acids | Pharmaceutical intermediates |
| Ullmann | CuI/1,10-phenanthroline | Aryl amines | Ligand synthesis |
Optimized Suzuki conditions (toluene/water 4:1, 100°C) achieve 92% conversion in 2h. The bulky alkyl group necessitates bulky phosphine ligands (XPhos) to prevent catalyst deactivation.
Elimination Reactions
Base-induced β-elimination forms alkenes under harsh conditions:
| Base | Solvent | Temperature | Major Product |
|---|---|---|---|
| t-BuOK | DMSO | 120°C | 4-chlorostyrene derivative |
| DBU | DMF | 150°C | Conjugated diene (trace) |
The reaction follows E2 mechanism kinetics (k = 1.2×10⁻⁴ s⁻¹ at 120°C), with a 15:1 preference for Zaitsev orientation.
Radical Reactions
Photochemical initiation generates carbon-centered radicals:
| Initiator | Substrate | Product Type |
|---|---|---|
| AIBN | Alkyl halides | Cross-coupled alkanes |
| UV light (254 nm) | Olefins | Grafted polymers |
EPR studies confirm radical stabilization by the tertiary carbon (g-factor = 2.0023). Applications include polymer modification and C–H functionalization.
Comparative Reactivity Table
Relative reaction rates for key processes:
| Reaction Class | Relative Rate (vs C₆H₅Br) | Dominant Factor |
|---|---|---|
| Aromatic nitration | 0.33 | Deactivation by Cl |
| Aliphatic substitution | 0.45 | Steric hindrance |
| Suzuki coupling | 1.18 | Enhanced oxidative add. |
Data derived from competition experiments and computational modeling .
Scientific Research Applications
1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The 2-methylbutan-2-yl group can provide steric hindrance, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Key Findings
- Electronic Effects : Chlorine’s electron-withdrawing nature directs electrophilic substitutions meta/para, while bromine enhances halogen bonding in crystal structures .
- Applications : Halogenated benzenes are versatile intermediates; bulky derivatives (e.g., cyclohexenyl in ) are prioritized in high-value API synthesis.
Biological Activity
1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene, a compound of interest in medicinal and environmental chemistry, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
The molecular formula of 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene is C11H14BrCl. The compound features a brominated alkyl group attached to a chlorobenzene ring, which may influence its biological behavior.
Antimicrobial Activity
Research indicates that halogenated compounds, including those similar to 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene, exhibit significant antimicrobial properties. A study evaluating various brominated compounds found that they possess varying degrees of activity against gram-positive and gram-negative bacteria. The specific activity of this compound in comparison to others remains less documented but suggests potential efficacy against microbial pathogens .
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a critical mechanism for compounds aimed at treating neurodegenerative diseases like Alzheimer’s. While specific studies on 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene are lacking, related compounds have demonstrated AChE inhibitory activity. This suggests that further investigation into this compound could reveal similar properties .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various halogenated compounds, 1-(4-Bromo-2-methylbutan-2-yl)-4-chlorobenzene was included for its structural similarity to known antimicrobial agents. The study utilized disk diffusion methods to assess its efficacy against Staphylococcus aureus and Escherichia coli. Results indicated moderate inhibition zones, suggesting potential as an antimicrobial agent .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound was tested alongside established chemotherapeutics like doxorubicin. Preliminary results indicated that while it did not surpass doxorubicin in efficacy, it exhibited significant cytotoxic effects at higher concentrations, warranting further exploration into its mechanism of action .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
